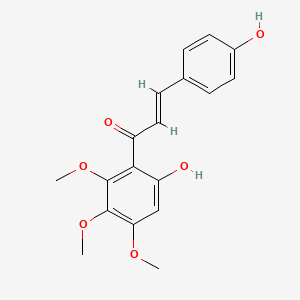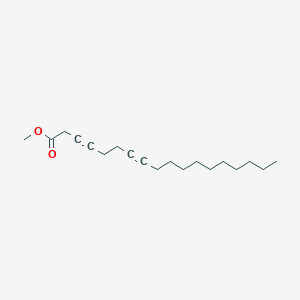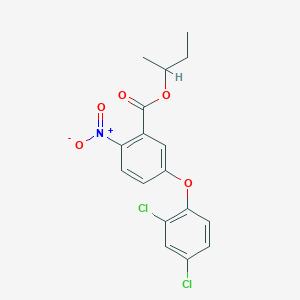
Butan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes a butan-2-yl group, a dichlorophenoxy group, and a nitrobenzoate group. The presence of these functional groups contributes to its reactivity and utility in different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with butan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Butan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Production of carboxylic acids and alcohols.
Substitution: Generation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Butan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the formulation of agrochemicals and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Butan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorophenoxy group may also contribute to its activity by binding to specific receptors or enzymes, modulating their function and resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Butan-2-yl 2-(2,4-dichlorophenoxy)acetate: Shares the dichlorophenoxy group but differs in the ester and nitro groups.
(2R)-N-[(2S)-butan-2-yl]-2-(2,4-dichlorophenoxy)propanamide: Contains a similar dichlorophenoxy group but has different amide and ester functionalities.
Uniqueness
Butan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is unique due to the presence of both the nitro and dichlorophenoxy groups, which confer distinct reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various applications.
Propiedades
Número CAS |
57729-02-9 |
|---|---|
Fórmula molecular |
C17H15Cl2NO5 |
Peso molecular |
384.2 g/mol |
Nombre IUPAC |
butan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C17H15Cl2NO5/c1-3-10(2)24-17(21)13-9-12(5-6-15(13)20(22)23)25-16-7-4-11(18)8-14(16)19/h4-10H,3H2,1-2H3 |
Clave InChI |
FOIQNJLSJIFRSM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)
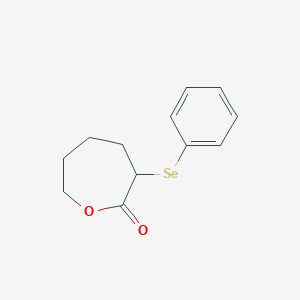
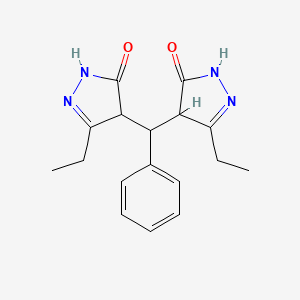
![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)
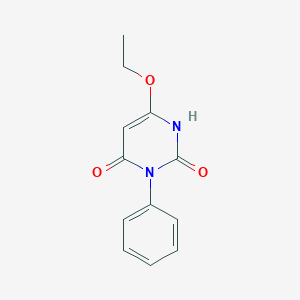
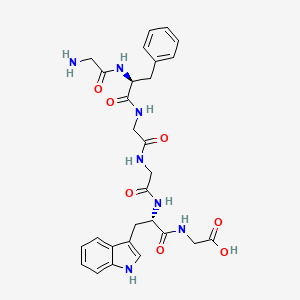
![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)
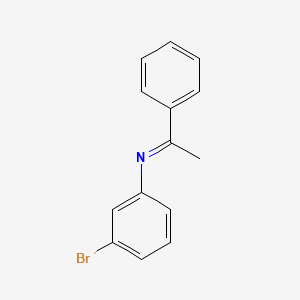
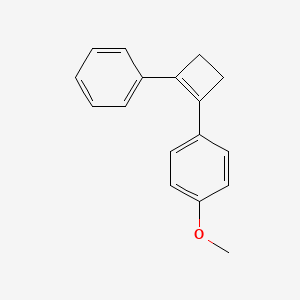
![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)
![2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14613854.png)
